molecular formula C10H8ClF2NO3 B2696298 N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide CAS No. 568555-99-7

N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide

Cat. No.: B2696298
CAS No.: 568555-99-7
M. Wt: 263.62
InChI Key: HCJVYXDZZNGMNN-UHFFFAOYSA-N
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Description

N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloroacetyl group and a difluoromethoxy group attached to a benzamide core. These functional groups contribute to its reactivity and potential utility in synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide typically involves the acylation of 4-(difluoromethoxy)aniline with 2-chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 4-(difluoromethoxy)aniline in an appropriate solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add 2-chloroacetyl chloride to the reaction mixture while maintaining a low temperature to control the reaction rate.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzamide core.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

    Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with an amine can yield a substituted amide.

    Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction can result in the formation of primary amines or alcohols.

    Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive chloroacetyl group.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide involves its interaction with biological molecules through its reactive functional groups. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The difluoromethoxy group can influence the compound’s lipophilicity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloroacetyl)benzamide: Lacks the difluoromethoxy group, making it less lipophilic and potentially less reactive.

    N-(2-chloroacetyl)-4-methoxybenzamide: Contains a methoxy group instead of a difluoromethoxy group, which may alter its reactivity and biological activity.

    N-(2-chloroacetyl)-4-fluorobenzamide: Contains a fluorine atom instead of a difluoromethoxy group, which can affect its chemical properties and interactions.

Uniqueness

N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide is unique due to the presence of both chloroacetyl and difluoromethoxy groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF2NO3/c11-5-8(15)14-9(16)6-1-3-7(4-2-6)17-10(12)13/h1-4,10H,5H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJVYXDZZNGMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=O)CCl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

568555-99-7
Record name N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide
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